

Benchmarking the potency and selectivity of new ENL inhibitors against published compounds

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Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-1*

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Benchmarking a New Generation of ENL Inhibitors: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Eleventh Nineteen Leukemia (ENL) inhibitors against established compounds. It summarizes key performance data, details experimental protocols for potency and selectivity assessment, and visualizes the underlying biological pathways and experimental workflows.

The ENL protein, a YEATS domain-containing epigenetic reader, has emerged as a critical therapeutic target in acute myeloid leukemia (AML) and other cancers.^{[1][2]} ENL recognizes acetylated histone tails and recruits transcription elongation machinery to drive the expression of oncogenes like MYC and HOX genes.^{[1][3][4]} This central role in cancer pathogenesis has spurred the development of small molecule inhibitors aimed at disrupting its function. This guide benchmarks the potency and selectivity of recently developed ENL inhibitors against previously published compounds, providing a clear framework for evaluating their therapeutic potential.

Comparative Potency and Selectivity of ENL Inhibitors

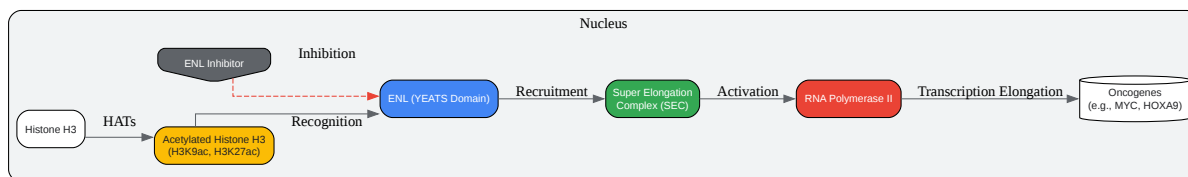
The development of potent and selective ENL inhibitors is crucial for minimizing off-target effects and maximizing therapeutic efficacy. A significant challenge has been achieving selectivity over the closely related paralog AF9, which shares high structural similarity in the YEATS domain.^[5] The following tables summarize the in vitro and cellular potency of key ENL inhibitors, as well as their selectivity over other YEATS domain-containing proteins.

Compound	Target(s)	IC50 (nM) - In Vitro	Kd (nM)	Assay Type	Reference
New Inhibitors					
TDI-11055	ENL	120	-	TR-FRET	[2]
SR-0813	ENL/AF9	25 (ENL), 311 (AF9)	30	HTRF, SPR	[6] [7]
Compound 11	ENL	51 (ENL), 984 (AF9)	-	AlphaScreen	[5]
Compound 13	ENL	266	-	AlphaScreen	[8]
SR-C-107 (R)	ENL	-	-	NanoBRET (Cellular IC50: 590 nM)	[9] [10]
Published Compounds					
SGC-iMLLT	ENL	129	-	TR-FRET	[10]
Compound 1	ENL	~4-fold selective for ENL over AF9	-	AlphaScreen	[5]
Compound 7	ENL	-	<100	-	[5]

Compound	Cellular Potency (EC50/IC50)	Cell Line(s)	Assay Type	Reference
New Inhibitors				
SR-0813	205 nM (ENL), 76 nM (AF9)	MV4;11	CETSA	[6][7]
Compound 13	5.11 μ M	HEK293T	NanoBRET	[8]
SR-C-107 (R)	0.59 μ M	HEK293T	NanoBRET	[9][10]
Published Compounds				
Compound 1	1.42 μ M	HEK293T	NanoBRET	[8]
Compound 12	1.13 μ M	HEK293T	NanoBRET	[8]

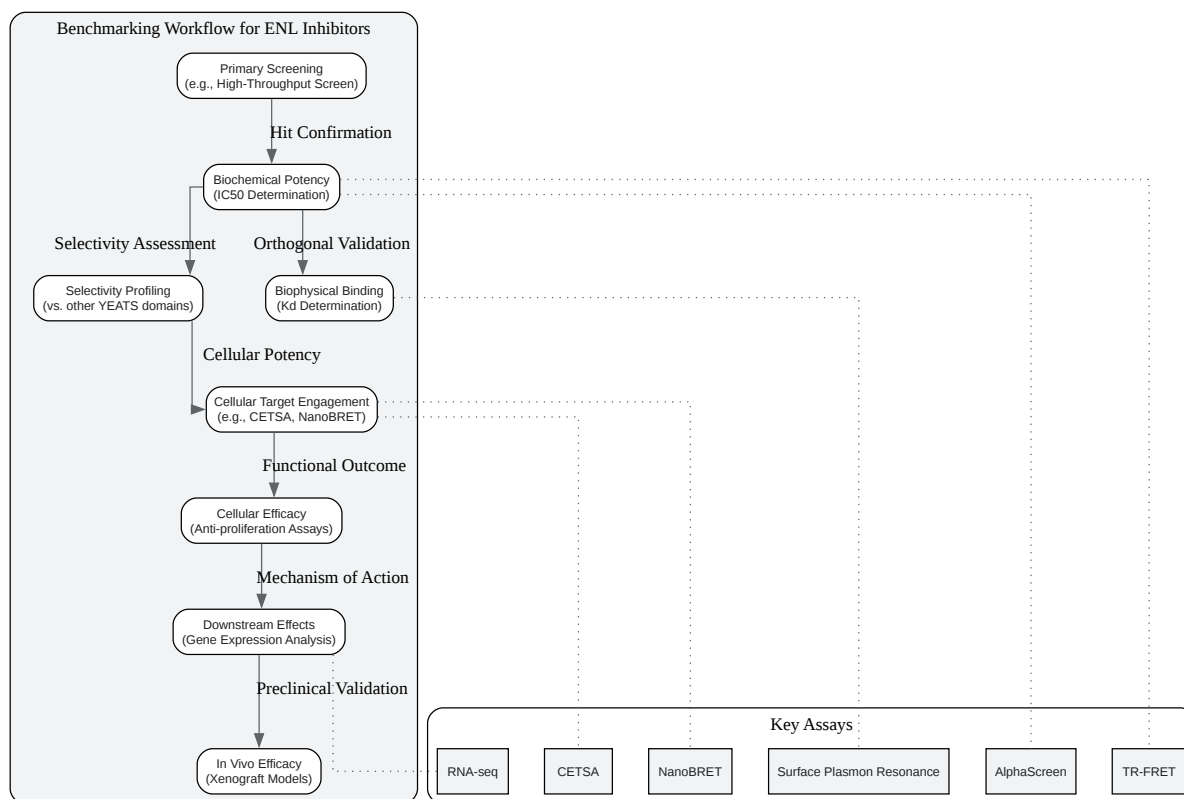
Signaling Pathway and Experimental Workflow

To understand the mechanism of action of ENL inhibitors, it is essential to visualize the signaling pathway in which ENL operates. Furthermore, a standardized experimental workflow is necessary for the consistent and reliable benchmarking of new chemical entities.



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Caption: ENL recognizes acetylated histones, recruiting the SEC to promote oncogene transcription.



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Caption: A stepwise workflow for characterizing novel ENL inhibitors from initial screening to in vivo studies.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of findings. Below are summaries of key experimental protocols used in the characterization of ENL inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the inhibition of the interaction between the ENL YEATS domain and an acetylated histone peptide.

- Principle: Donor and acceptor beads are brought into proximity through the binding of a biotinylated histone peptide to streptavidin-coated donor beads and a His-tagged ENL protein to Ni-NTA-coated acceptor beads. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. Small molecule inhibitors that disrupt the ENL-histone interaction prevent this energy transfer, leading to a decrease in the AlphaScreen signal.
- Typical Protocol:
 - Reactions are typically performed in a 384-well plate.
 - His-tagged ENL protein is incubated with varying concentrations of the test inhibitor.
 - A biotinylated acetylated histone H3 peptide is added to the mixture.
 - Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads are added.
 - The plate is incubated in the dark to allow for binding to reach equilibrium.
 - The signal is read on an AlphaScreen-compatible plate reader.
 - IC50 values are calculated from the dose-response curves.^[5]

NanoBRET™ (Bioluminescence Resonance Energy Transfer)

This assay quantifies inhibitor binding to ENL within living cells, providing a measure of cellular permeability and target engagement.

- Principle: The ENL protein is fused to a NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the ENL active site serves as the energy acceptor. When the tracer is bound to the NLuc-ENL fusion protein, BRET occurs upon addition of the luciferase substrate. Unlabeled inhibitors compete with the tracer for binding to ENL, resulting in a decrease in the BRET signal.
- Typical Protocol:
 - HEK293T cells are transfected with a vector expressing the NLuc-ENL fusion protein.
 - Cells are plated in a 96-well or 384-well plate.
 - Cells are treated with varying concentrations of the test inhibitor along with a fixed concentration of the fluorescent tracer.
 - The NanoBRET substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.
 - The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[\[8\]](#)[\[9\]](#)

CETSA® (Cellular Thermal Shift Assay)

CETSA measures the thermal stabilization of a target protein upon ligand binding in cells, confirming direct target engagement.

- Principle: The binding of a small molecule inhibitor to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. At a given temperature, the unbound protein will denature and precipitate, while the inhibitor-bound protein remains soluble. The amount of soluble protein at each temperature is then quantified.

- Typical Protocol:
 - Cells (e.g., MV4;11) are treated with the inhibitor or a vehicle control.
 - The cell suspension is divided into aliquots and heated at a range of temperatures.
 - Cells are lysed, and the soluble fraction is separated from the precipitated protein by centrifugation.
 - The amount of soluble ENL protein in the supernatant is quantified by Western blotting or other protein detection methods.
 - A melting curve is generated, and a shift in the melting temperature indicates target engagement.^{[6][9]}

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

This assay is another proximity-based method to measure the interaction between the ENL YEATS domain and a histone peptide.

- Principle: Similar to AlphaScreen, TR-FRET relies on the close proximity of a donor and an acceptor fluorophore. Typically, a terbium- or europium-labeled antibody (donor) binds to a tagged ENL protein, and a fluorescently labeled histone peptide (acceptor) binds to ENL. When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Inhibitors that disrupt the interaction reduce the FRET signal.
- Typical Protocol:
 - Reactions are set up in a low-volume microplate.
 - Tagged ENL protein is incubated with the inhibitor.
 - A fluorescently labeled histone peptide and a lanthanide-labeled antibody against the ENL tag are added.

- After an incubation period, the plate is read on a TR-FRET-compatible plate reader, which measures the emission from both the donor and acceptor after a time delay to reduce background fluorescence.
- IC50 values are calculated from the resulting dose-response curves.[2][11]

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